molecular formula C24H23FN4O3 B11268793 6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one

6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one

Cat. No.: B11268793
M. Wt: 434.5 g/mol
InChI Key: XZESPTRMTNUTFV-UHFFFAOYSA-N
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Description

6-FLUORO-3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with a fluorine atom, a methoxyphenyl group, an oxadiazole ring, and a piperidine moiety. The unique structure of this compound makes it a subject of interest for researchers in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the methoxyphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated quinoline intermediate in the presence of a palladium catalyst.

    Formation of the oxadiazole ring: This can be achieved through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Introduction of the piperidine moiety: This step typically involves a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride, resulting in the reduction of the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxyphenyl positions, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), lithium aluminum hydride (LiAlH4)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced oxadiazole derivatives.

Scientific Research Applications

6-FLUORO-3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting neurological disorders and bacterial infections.

    Pharmacology: Researchers study this compound to understand its interactions with various biological targets, including receptors and enzymes.

    Materials Science: The compound’s properties may be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 6-FLUORO-3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets. These targets may include:

    Receptors: The compound may bind to neurotransmitter receptors, modulating their activity and affecting neurological processes.

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound shares the fluorine and piperidine moieties but differs in the core structure.

    N-ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: Similar in having a fluorine and piperidine group but with different substituents and core structure.

Uniqueness

6-FLUORO-3-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-METHYL-7-(PIPERIDIN-1-YL)-1,4-DIHYDROQUINOLIN-4-ONE is unique due to its combination of a quinoline core with a fluorine atom, methoxyphenyl group, oxadiazole ring, and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23FN4O3

Molecular Weight

434.5 g/mol

IUPAC Name

6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-piperidin-1-ylquinolin-4-one

InChI

InChI=1S/C24H23FN4O3/c1-28-14-17(24-26-23(27-32-24)15-8-4-5-9-21(15)31-2)22(30)16-12-18(25)20(13-19(16)28)29-10-6-3-7-11-29/h4-5,8-9,12-14H,3,6-7,10-11H2,1-2H3

InChI Key

XZESPTRMTNUTFV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5OC

Origin of Product

United States

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